Home > Products > Screening Compounds P102367 > 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-phenylacrylamide
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-phenylacrylamide -

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-phenylacrylamide

Catalog Number: EVT-3720421
CAS Number:
Molecular Formula: C23H20ClNO3
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was synthesized and characterized using various techniques including NMR, MS, HRMS, and X-ray diffraction. The study focused on its crystal structure and theoretical properties. []
  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. It was synthesized and characterized using 1H NMR, 13C NMR, and ESI-MS. []
  • Compound Description: This novel non-peptide CCR5 antagonist exhibits a certain degree of biological activity. Its structure was elucidated using 1H NMR, 13C NMR, IR, and MS techniques. []
  • Compound Description: This novel non-peptide CCR5 antagonist demonstrates certain biological activities. Its structure was determined using 1H NMR, 13C NMR, IR, and MS. []
  • Compound Description: Characterized as a novel non-peptide CCR5 antagonist, this compound's structure was confirmed through 1H NMR, 13C NMR, and MS analyses. []
  • Compound Description: This series of compounds were synthesized and evaluated for their Ca2+ antagonistic activities. Compound 15 within this series, 3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[3,4-(methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine hydrogen fumarate, showed potent activity and low cardioselectivity. []
  • Compound Description: The crystal structure of this compound was analyzed in this study. []
  • Compound Description: This acrylamide derivative was synthesized and investigated for its corrosion inhibition properties on copper in nitric acid solutions. The compound demonstrated good efficiency in mitigating corrosion. []
  • Compound Description: ACR-3 is an acrylamide derivative synthesized and studied for its corrosion inhibition properties on copper in nitric acid solutions. The compound exhibited effective corrosion mitigation capabilities. []
  • Compound Description: Identified as a novel alkaloid from Portulaca oleracea L., Oleracrylimide D demonstrated anti-inflammatory activity in ELISA assays. []
  • Compound Description: Isolated from Portulaca oleracea L., Oleracrylimide E is a novel alkaloid exhibiting anti-inflammatory properties as determined by ELISA. []
  • Compound Description: This compound, with a shorter π-conjugation length, exhibited aggregation-caused quenching (ACQ) and formed self-assembled nanostructured crystalline asymmetrical particles. It also displayed lower biocompatibility compared to BCYS. []
  • Compound Description: This compound, with a larger π-conjugation length, displayed aggregation-induced emission (AIE) and formed self-assembled bundle of microfibrous structures. It exhibited better biocompatibility than CYS. []
  • Compound Description: This Mannich base was synthesized and characterized using NMR, IR, and UV-Vis spectroscopy. It displayed significant antioxidant activity in DPPH radical scavenging assays and potent antimicrobial activity against various bacterial and fungal strains. []
  • Compound Description: MB2 is a Mannich base characterized by NMR, IR, and UV-Vis spectroscopy. It demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. []
  • Compound Description: This Mannich base, characterized using NMR, IR, and UV-Vis spectroscopy, showed significant antioxidant activity in DPPH radical scavenging assays and potent antimicrobial activity against a variety of bacterial and fungal strains. []
  • Compound Description: Characterized using NMR, IR, and UV-Vis spectroscopy, MB4, a Mannich base, exhibited significant antioxidant activity in DPPH assays and moderate antimicrobial activity. []
  • Compound Description: This Mannich base was characterized using NMR, IR, and UV-Vis spectroscopy. It demonstrated significant antioxidant activity in DPPH radical scavenging assays and moderate antimicrobial activity. []
  • Compound Description: This Mannich base, characterized using NMR, IR, and UV-Vis spectroscopy, exhibited significant antioxidant activity in DPPH radical scavenging assays and moderate antimicrobial activity. []
  • Compound Description: Characterized using NMR, IR, and UV-Vis spectroscopy, this Mannich base demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. []
  • Compound Description: This Mannich base, characterized using NMR, IR, and UV-Vis spectroscopy, showed significant antioxidant activity in DPPH radical scavenging assays and moderate antimicrobial activity. []
  • Compound Description: Lorcaserin is a US Food and Drug Administration-approved medication for obesity treatment. Its therapeutic effects are attributed to its agonist activity at serotonin (5-HT)2C receptors. This study investigated its behavioral effects in rats. []
  • Compound Description: This compound is an enoldiazoacetamide used to assess the effectiveness of different catalysts in promoting metal carbene formation and subsequent reactions, such as C–H insertion and aromatic cycloaddition. []
  • Compound Description: This compound was identified as a potential antimalarial agent through virtual screening and molecular docking studies targeting the falcipain-2 enzyme. In vitro tests confirmed its good antimalarial activity against Plasmodium falciparum (IC50 = 2.24 μM). []
  • Compound Description: This compound emerged as a potential antimalarial agent from virtual screening and molecular docking studies targeting falcipain-2. Subsequent in vitro evaluation confirmed its good antimalarial activity against Plasmodium falciparum (IC50 = 4.98 μM). []
  • Compound Description: This compound is a methylbenzenesulfonamide derivative synthesized and characterized for its potential as a CCR5 antagonist. []
  • Compound Description: This compound is a novel non-peptide CCR5 antagonist characterized by its potent inhibitory concentration against GTPγS (IC50 = 5.35 ± 0.3 nmol/L). []
  • Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized for its potential therapeutic applications. []
  • Compound Description: This compound, along with its benzoate, furoate, and hemi-fumarate salts, is disclosed as a potential therapeutic agent for respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma. [, , , ]
  • Compound Description: This compound exhibited potent H1-antihistamine and mast cell stabilizing properties in a small-scale study. Its activity was demonstrated through antagonism of histamine on guinea pig ileum and inhibition of histamine release in rat passive peritoneal anaphylaxis (PPA). []

Properties

Product Name

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-phenylacrylamide

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-phenylprop-2-enamide

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C23H20ClNO3/c1-27-22-15-17(10-14-23(26)25-20-5-3-2-4-6-20)9-13-21(22)28-16-18-7-11-19(24)12-8-18/h2-15H,16H2,1H3,(H,25,26)/b14-10+

InChI Key

SSWODWJZVHDGMF-GXDHUFHOSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.